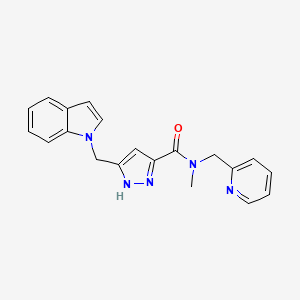
3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole
Descripción general
Descripción
3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole, also known as BMFT, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, and antiviral properties. 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole has also been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). It has also been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole has been found to exhibit antimicrobial activity against various bacterial and fungal strains. 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole has also been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole also has some limitations. It is relatively insoluble in water and requires the use of organic solvents for dissolution. It is also relatively expensive compared to other compounds with similar biological activities.
Direcciones Futuras
There are several future directions for the study of 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole. One potential direction is the development of 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another potential direction is the study of the structure-activity relationship of 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole and its derivatives to identify more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole could provide valuable insights into its potential clinical applications. Finally, the study of the toxicity and safety of 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole in animal models could provide important information for the development of 3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole-based drugs.
Propiedades
IUPAC Name |
5-benzyl-3-(3-methylfuran-2-yl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-7-8-18-13(10)14-15-12(16-17-14)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQGNKVGPNOXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C2=NNC(=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-(3-methyl-2-furyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-(2,2-dimethylpropyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B3816266.png)
![1-methyl-5-({2-[2-(2-thienyl)ethyl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B3816280.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine](/img/structure/B3816306.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B3816318.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3816325.png)


![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B3816352.png)
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B3816359.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3816366.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3816372.png)
![{1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B3816388.png)
![((2S,4R)-4-(dimethylamino)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B3816390.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B3816393.png)